(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chirality
- Synthesis and Stereoisomer Characterization : The compound is used in the synthesis of various stereoisomers, specifically muscarinic antagonists, demonstrating the importance of chirality in pharmaceutical applications. The process involves the synthesis of racemates and chemical resolution into stereoisomers, showcasing its role in stereospecific synthesis and pharmaceutical compound development (Bugno et al., 1997).
Catalysis and Enantioselectivity
- Catalytic Applications in Asymmetric Suzuki–Miyaura Coupling : This compound is used in the synthesis of chiral 1,2-cyclohexane-bridged bis-N-heterocyclic carbene ligand precursors for palladium catalysts. These catalysts are significant for their role in asymmetric Suzuki–Miyaura couplings, demonstrating its relevance in the development of enantioselective synthesis methods (Li et al., 2014).
Drug Development
- Key Building Block in Drug Synthesis : The compound is utilized in a large-scale, robust telescoped process for the manufacture of homochiral disubstituted cyclohexanes. This process is integral in the synthesis of various drug candidates, highlighting its application in pharmaceutical research and development (Karlsson et al., 2018).
Analytical Chemistry
- Chiral Solvating Agents for NMR Spectroscopy : Derivatives of this compound have been synthesized and used as chiral solvating agents in NMR spectroscopy. This application is pivotal in the enantiodiscrimination of chiral carboxylic acids, showcasing its utility in analytical chemistry (Yang et al., 2006).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
properties
IUPAC Name |
(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZXXISOLDHARA-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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